molecular formula C15H22N2O3S B215782 N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

Cat. No.: B215782
M. Wt: 310.4 g/mol
InChI Key: CCVJYEBNLMJNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide: is a chemical compound characterized by its unique structure, which includes a piperidine ring, a hydroxymethyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide typically involves the reaction of 2,4-dimethoxybenzylamine with piperidine-3-carboxylic acid, followed by the introduction of a thioamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving sulfuric acid or nitric acid for nitration, and halogens like chlorine or bromine for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Various reduced forms of the original compound.

    Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate cellular processes and pathways.

Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, it is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

  • N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
  • N-(2,4-dimethoxyphenyl)-4-ethoxybenzamide
  • N-(2,5-dimethoxyphenyl)-4-methoxybenzamide

Uniqueness: N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

InChI

InChI=1S/C15H22N2O3S/c1-19-12-5-6-13(14(8-12)20-2)16-15(21)17-7-3-4-11(9-17)10-18/h5-6,8,11,18H,3-4,7,9-10H2,1-2H3,(H,16,21)

InChI Key

CCVJYEBNLMJNEO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCCC(C2)CO)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCCC(C2)CO)OC

Origin of Product

United States

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